molecular formula C6H5NO3 B3180915 5-Formylfuran-2-carboxamide CAS No. 42978-27-8

5-Formylfuran-2-carboxamide

Cat. No.: B3180915
CAS No.: 42978-27-8
M. Wt: 139.11 g/mol
InChI Key: HAKARXUKTVTXCW-UHFFFAOYSA-N
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Description

5-Formylfuran-2-carboxamide: is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a formyl group at the 5-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylfuran-2-carboxamide can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural to 5-formylfuran-2-carboxylic acid, followed by the conversion of the carboxylic acid to the corresponding carboxamide. The oxidation step can be carried out using catalysts such as hydroxyapatite-supported gold in the presence of oxygen . The subsequent conversion to the carboxamide can be achieved using reagents like ammonia or amines under appropriate conditions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of 5-hydroxymethylfurfural, which can be derived from biomass sources. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Formylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 5-Formylfuran-2-carboxylic acid.

    Reduction: 5-Hydroxymethylfuran-2-carboxamide.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Formylfuran-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive compounds. It can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is explored for its potential in the production of biobased polymers and materials. Its derivation from biomass makes it an attractive candidate for sustainable chemistry applications .

Mechanism of Action

The mechanism of action of 5-Formylfuran-2-carboxamide depends on its specific application. In catalytic processes, it acts as a substrate that undergoes oxidation or reduction reactions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

    5-Formylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    5-Hydroxymethylfuran-2-carboxamide: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups at the 2 and 5 positions.

Uniqueness: 5-Formylfuran-2-carboxamide is unique due to the presence of both a formyl group and a carboxamide group on the furan ring. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-formylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKARXUKTVTXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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